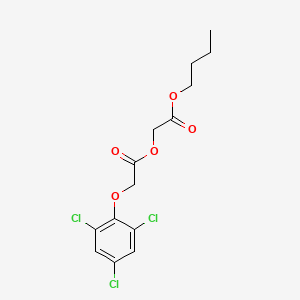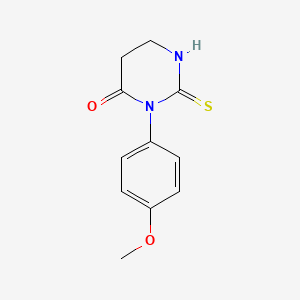
3-Decyl-4-hydroxynaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Decyl-4-hydroxynaphthalene-1,2-dione is a chemical compound with the molecular formula C20H28O3 It is a derivative of naphthoquinone, characterized by the presence of a decyl group at the third position and a hydroxyl group at the fourth position on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decyl-4-hydroxynaphthalene-1,2-dione can be achieved through multi-component reactions. One efficient method involves the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction time, and environmentally benign nature. The copper (II) oxide nanoparticles can be recovered and reused multiple times without loss of activity .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of recyclable catalysts like L-proline under reflux conditions in ethanol has also been reported for the synthesis of hydroxy-substituted naphthalene-1,4-diones . This method is noted for its safety, high yields, and reusability of the catalyst.
化学反応の分析
Types of Reactions
3-Decyl-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups.
科学的研究の応用
3-Decyl-4-hydroxynaphthalene-1,2-dione has several scientific research applications:
作用機序
The mechanism of action of 3-Decyl-4-hydroxynaphthalene-1,2-dione involves its interaction with molecular targets and pathways. The hydroxyl and quinone groups play a crucial role in its biological activity. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its use as an anticancer agent, where it targets cancer cells and induces apoptosis through oxidative damage.
類似化合物との比較
Similar Compounds
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna, it shares similar redox properties and biological activities.
4-Hydroxynaphthalene-1,2-dione: Another hydroxylated naphthoquinone with similar chemical reactivity.
Uniqueness
3-Decyl-4-hydroxynaphthalene-1,2-dione is unique due to the presence of the decyl group, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes
特性
CAS番号 |
6320-73-6 |
|---|---|
分子式 |
C20H26O3 |
分子量 |
314.4 g/mol |
IUPAC名 |
3-decyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H26O3/c1-2-3-4-5-6-7-8-9-14-17-18(21)15-12-10-11-13-16(15)19(22)20(17)23/h10-13,21H,2-9,14H2,1H3 |
InChIキー |
LDURHWUQWIYXLC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14733027.png)
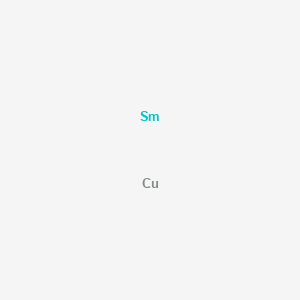
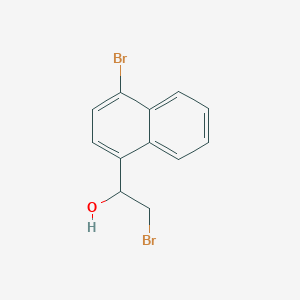
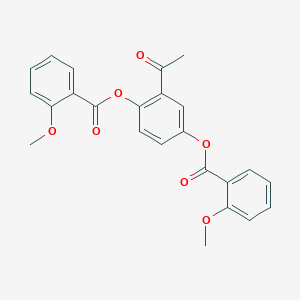
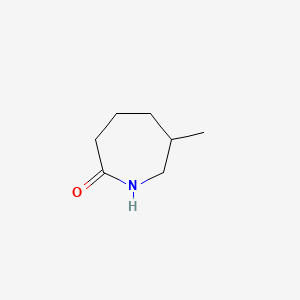
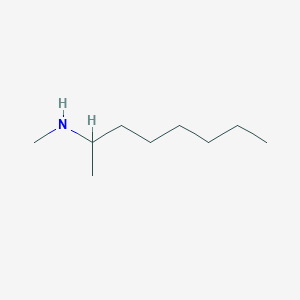
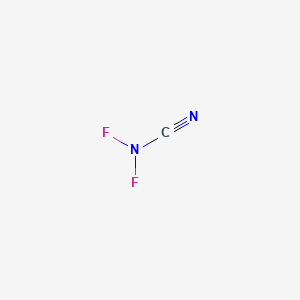

![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
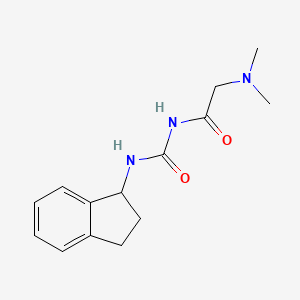
![2-[(Diethylamino)methyl]-4-methylphenyl benzoate](/img/structure/B14733103.png)
